1H NMR and 13C NMR chemical shifts for (3-(1H-Imidazol-1-yl)phenyl)methanol
1H NMR and 13C NMR chemical shifts for (3-(1H-Imidazol-1-yl)phenyl)methanol
Comprehensive NMR Analysis of (3-(1H-Imidazol-1-yl)phenyl)methanol: A Guide to 1 H and 13 C Chemical Shifts and Structural Elucidation
Introduction & Structural Deconstruction
(3-(1H-Imidazol-1-yl)phenyl)methanol is a bifunctional molecule containing an imidazole pharmacophore and a benzyl alcohol motif. The definitive structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I approach the NMR analysis of this molecule by deconstructing it into three distinct, interacting spin systems:
-
Domain A (The Imidazole Ring): An electron-deficient, nitrogen-containing heterocycle that exhibits pronounced deshielding due to electronegativity and aromatic ring currents.
-
Domain B (The Meta-Substituted Phenyl Ring): A classic AMXY spin system where the meta-substitution pattern creates distinct coupling constants ( J -values) that confirm regiochemistry.
-
Domain C (The Hydroxymethyl Group): A flexible aliphatic side chain (-CH 2 OH) whose chemical shift and splitting pattern are highly dependent on the chosen NMR solvent due to hydrogen bonding dynamics[1][2].
1 H NMR Chemical Shifts & Causality
The 1 H NMR spectrum of (3-(1H-Imidazol-1-yl)phenyl)methanol is dictated by the inductive effects of the nitrogen atoms and the anisotropic effects of the aromatic rings. Table 1 summarizes the expected chemical shifts in DMSO- d6 , a strongly hydrogen-bonding solvent that slows proton exchange, allowing for the observation of hydroxyl coupling[1][3].
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Proton Assignment | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Mechanistic Rationale |
| H-2 (Imidazole) | ~8.20 | Singlet (broad) | - | 1H | Highly deshielded by the combined inductive pull of two adjacent nitrogen atoms (N1 and N3) and the aromatic ring current. |
| H-4 (Imidazole) | ~7.75 | Singlet (broad) | - | 1H | Deshielded by the adjacent N3 atom. |
| H-2' (Phenyl) | ~7.65 | Narrow Multiplet | Jmeta≈1.5−2.0 | 1H | Located between the strongly electron-withdrawing imidazole group and the hydroxymethyl group. |
| H-4', H-5', H-6' (Phenyl) | ~7.35 - 7.55 | Overlapping m | Jortho≈7.5−8.0 | 3H | Standard aromatic protons; H-5' is typically a pseudo-triplet due to two ortho neighbors. |
| H-5 (Imidazole) | ~7.15 | Singlet (broad) | - | 1H | Furthest from the deshielding N3 atom; often shows fine cross-ring coupling with H-4. |
| -OH (Hydroxyl) | ~5.30 | Triplet | J≈5.5 | 1H | In DMSO- d6 , strong solvent-solute hydrogen bonding slows chemical exchange, allowing coupling to the adjacent CH 2 [3][4]. |
-CH
2
| ~4.60 | Doublet | J≈5.5 | 2H | Deshielded by the adjacent oxygen and phenyl ring. Splits into a doublet due to coupling with the slow-exchanging -OH proton[5][6]. |
Solvent Effects: DMSO- d6 vs. CDCl 3
The choice of solvent profoundly impacts Domain C. In CDCl 3 , the -OH proton undergoes rapid intermolecular exchange, causing its signal to appear as a broad singlet with a variable chemical shift (typically 1.5–3.0 ppm), and the -CH 2
- signal collapses into a sharp singlet[1][4]. In contrast, DMSO- d6 acts as a strong hydrogen bond acceptor, locking the -OH proton in place and revealing the 3JH−H coupling between the hydroxyl and methylene protons[2][3].
13 C NMR Chemical Shifts & Causality
The 13 C NMR spectrum provides a direct map of the carbon skeleton. The shifts are primarily governed by the hybridization of the carbon atoms and the electronegativity of attached heteroatoms (N and O).
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
| Carbon Assignment | Shift ( δ , ppm) | Type | Causality / Mechanistic Rationale |
| C-1' (Phenyl ipso to CH 2 OH) | ~144.5 | Quaternary | Deshielded by the inductive effect of the oxygen atom transmitted through the methylene bridge[7][8]. |
| C-3' (Phenyl ipso to Imidazole) | ~137.2 | Quaternary | Deshielded by the direct attachment to the electronegative N1 of the imidazole ring. |
| C-2 (Imidazole) | ~135.5 | CH | Flanked by two nitrogen atoms (N1, N3); experiences maximum electron withdrawal. |
| C-4 (Imidazole) | ~129.8 | CH | Adjacent to N3, moderately deshielded. |
| C-5' (Phenyl) | ~129.5 | CH | Meta to both substituents; experiences minimal inductive effects. |
| C-6' (Phenyl) | ~125.4 | CH | Ortho to the hydroxymethyl group. |
| C-4' (Phenyl) | ~120.1 | CH | Para to the hydroxymethyl group, ortho to the imidazole. |
| C-2' (Phenyl) | ~118.5 | CH | Situated between two electron-withdrawing/altering groups. |
| C-5 (Imidazole) | ~118.2 | CH | Furthest from the highly electronegative N3 atom. |
-CH
2
| ~62.5 | CH 2 | Strongly deshielded by the directly attached hydroxyl oxygen[5][8]. |
Experimental Protocols for NMR Acquisition
To ensure self-validating and reproducible results, the following standardized protocol should be strictly adhered to:
Step 1: Sample Preparation
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Dissolve 15–20 mg of (3-(1H-Imidazol-1-yl)phenyl)methanol in 0.6 mL of high-purity DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[1].
-
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
Step 2: 1 H NMR Acquisition
-
Insert the sample into the spectrometer (e.g., 400 MHz or higher) and allow 2 minutes for thermal equilibration (298 K).
-
Lock on the deuterium signal of DMSO- d6 and perform automated gradient shimming (Z1-Z5).
-
Acquire the spectrum using a standard 30° pulse program (zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.
Step 3: 13 C NMR Acquisition
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30 or WALTZ-16 decoupling).
-
Set the spectral width to 250 ppm.
-
Acquire a minimum of 512–1024 scans (due to the ~1% natural abundance of 13 C) with a relaxation delay of 2.0 seconds.
Step 4: 2D NMR Workflows (Definitive Assignment) To unequivocally assign the ipso carbons and the specific position of the imidazole ring:
-
COSY (Correlation Spectroscopy): Use to map the 3J coupling between the -CH 2
- and -OH protons, and to trace the H-4'/H-5'/H-6' spin system on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate all proton signals to their directly attached carbons (e.g., distinguishing the CH 2 carbon at 62.5 ppm from aromatic carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for the critical 3JC−H cross-peak between the imidazole H-2/H-5 protons and the phenyl C-3' carbon. This definitively proves the covalent linkage between Domain A and Domain B.
Visualizations of Logical Relationships
The following diagrams map the structural domains and the logical workflow for 2D NMR structural elucidation.
Fig 1: Structural domain breakdown and key NMR connectivity mapping.
Fig 2: Standardized 2D NMR workflow for definitive structural assignment.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
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Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[Link]
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